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molecular formula C14H13NO2 B064140 Methyl 4-(3-aminophenyl)benzoate CAS No. 159503-24-9

Methyl 4-(3-aminophenyl)benzoate

Cat. No. B064140
M. Wt: 227.26 g/mol
InChI Key: VXTVRZIUOJSIIN-UHFFFAOYSA-N
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Patent
US06040311

Procedure details

A mixture of 1-4 (500 mg, 2.20 mmol) and 6N HCl (50 mL) was heated at 60° C. for 20 h. Evaporative removal of the solvent provided 1-5 (530 mg, 96%) as a white solid.
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([NH2:17])[CH:12]=2)=[CH:7][CH:6]=1)=[O:4].[ClH:18]>>[ClH:18].[NH2:17][C:13]1[CH:12]=[C:11]([C:8]2[CH:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[CH:6][CH:7]=2)[CH:16]=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)C1=CC(=CC=C1)N
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporative removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
Cl.NC=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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